molecular formula C10H8O3 B8756958 3-(hydroxymethyl)-4H-chromen-4-one

3-(hydroxymethyl)-4H-chromen-4-one

Cat. No. B8756958
M. Wt: 176.17 g/mol
InChI Key: CCUIZOSFSPCGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04008252

Procedure details

A quantity of 35.2 g. (0.2 mole) of 3-(hydroxymethyl)-chromone is dissolved in 250 ml of concentrated nitric acid with stirring at 25° C. There is no initial heat of reaction. The temperature gradually rises to 30° C over the next several minutes and is kept there for about 5 minutes with ice-acetone bath cooling. Water, 600 ml, is added to the reaction solution. The separated, pale yellow solid is filtered, washed well with water and dried to give 25 g. of crude aldehyde melting at 145°-148°.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH:4]=1.O>[N+]([O-])(O)=O>[CH:2]([C:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH:4]=1)=[O:1]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
OCC1=COC2=CC=CC=C2C1=O
Name
Quantity
250 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
no initial heat of reaction
CUSTOM
Type
CUSTOM
Details
gradually rises to 30° C over the next several minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The separated, pale yellow solid is filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 25 g

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(=O)C1=COC2=CC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.